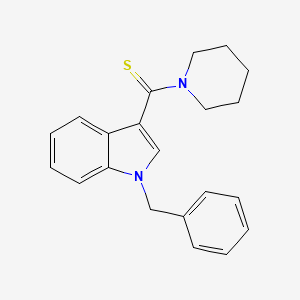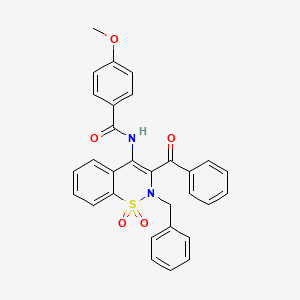
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This compound features an indole core, a piperidine ring, and a methanethione group, making it a unique structure with potential biological significance.
Métodos De Preparación
The synthesis of (1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where the indole is treated with benzyl chloride in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Methanethione Group: The methanethione group can be introduced through a thiolation reaction, where the compound is treated with a thiolating agent such as Lawesson’s reagent.
Análisis De Reacciones Químicas
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: The compound is used as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of (1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The methanethione group can participate in redox reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: A synthetic plant hormone used to promote root growth.
The uniqueness of this compound lies in its combination of an indole core, a piperidine ring, and a methanethione group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C21H22N2S |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
(1-benzylindol-3-yl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C21H22N2S/c24-21(22-13-7-2-8-14-22)19-16-23(15-17-9-3-1-4-10-17)20-12-6-5-11-18(19)20/h1,3-6,9-12,16H,2,7-8,13-15H2 |
Clave InChI |
PCDYLXHKLFUWKU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B15025657.png)
![3,6-diphenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025669.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-[2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B15025674.png)


![ethyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15025702.png)
![5-(2-Furyl)-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylene]cyclohexane-1,3-dione](/img/structure/B15025706.png)
![5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL](/img/structure/B15025716.png)
![N-tert-butyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B15025720.png)
![2-(ethylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B15025728.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025740.png)
![(3E)-3-({5-bromo-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B15025746.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B15025753.png)
![4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B15025754.png)
